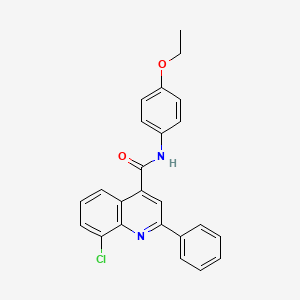
8-chloro-N-(4-ethoxyphenyl)-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-N-(4-ethoxyphenyl)-2-phenylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-(4-ethoxyphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: Introduction of the chlorine atom at the 8-position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Amidation: The carboxylic acid group at the 4-position can be converted to the carboxamide using reagents like carbodiimides (e.g., EDCI) in the presence of an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the ethoxy group.
Reduction: Reduction reactions could target the quinoline core or the carboxamide group.
Substitution: Electrophilic aromatic substitution reactions could occur at the phenyl rings or the quinoline core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 8-chloro-N-(4-ethoxyphenyl)-2-phenylquinoline-4-carboxamide could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to the known activities of quinoline derivatives.
Medicine
In medicinal chemistry, it could be explored as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 8-chloro-N-(4-ethoxyphenyl)-2-phenylquinoline-4-carboxamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer activity, it could interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline-4-carboxamide derivatives: Other derivatives with similar structures but different substituents.
Uniqueness
8-chloro-N-(4-ethoxyphenyl)-2-phenylquinoline-4-carboxamide is unique due to its specific combination of substituents, which could confer distinct biological activities or chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C24H19ClN2O2 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
8-chloro-N-(4-ethoxyphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H19ClN2O2/c1-2-29-18-13-11-17(12-14-18)26-24(28)20-15-22(16-7-4-3-5-8-16)27-23-19(20)9-6-10-21(23)25/h3-15H,2H2,1H3,(H,26,28) |
InChI Key |
HJYWUGADDGJLLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















